molecular formula C22H28O2 B1671717 Etonogestrel CAS No. 54048-10-1

Etonogestrel

货号 B1671717
CAS 编号: 54048-10-1
分子量: 324.5 g/mol
InChI 键: GCKFUYQCUCGESZ-BPIQYHPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Etonogestrel is a long-acting synthetic derived progestin contraceptive used in various devices such as contraceptive rings and intradermal implants . It works by stopping a woman’s egg from fully developing each month. The egg can no longer accept a sperm and fertilization (pregnancy) is prevented .


Synthesis Analysis

Etonogestrel is synthesized through a process described in a patent . The synthesis involves the transformation of intermediate III to the key intermediate IV and finally to desogestrel and etonogestrel .


Molecular Structure Analysis

Etonogestrel has a molecular formula of C22H28O2 . Its average mass is 324.457 Da and its monoisotopic mass is 324.208923 Da .


Chemical Reactions Analysis

Etonogestrel is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 mainly through hydroxylation, sulfate conjugation, and glucuronide conjugation reactions .


Physical And Chemical Properties Analysis

Etonogestrel has a density of 1.1±0.1 g/cm3, a boiling point of 473.1±45.0 °C at 760 mmHg, and a flash point of 201.1±21.3 °C . It has a molar refractivity of 94.4±0.4 cm3 .

科学研究应用

Contraceptive Implants

Etonogestrel: is widely used in contraceptive implants such as Nexplanon and Implanon . These implants are a form of long-acting reversible contraception (LARC) that release hormones to prevent ovulation. ENG implants are highly effective, with a failure rate of less than 1% for both perfect use and typical use . They are also beneficial for women seeking a discrete and long-term contraceptive method.

Menstrual Regulation

ENG implants can influence menstrual patterns. While some women may experience amenorrhea, others might encounter irregular bleeding. Abnormal menstrual bleeding is a common side effect and the main reason for premature discontinuation of the implant . However, for some, it can be an advantage to have reduced or absent menstruation.

Extended Use Beyond Approval

Recent studies suggest that the efficacy of ENG implants could extend beyond the initial three-year approval period. Research indicates that these implants could be safe and effective for up to five years, offering a longer duration of contraception without the need for replacement .

Post-partum and Post-abortion Contraception

ENG implants can be an effective post-partum and post-abortion contraceptive method. They offer immediate protection and do not interfere with lactation, making them a suitable choice for new mothers .

Therapeutic Intervention in Congenital Central Hypoventilation Syndrome (CCHS)

ENG has been studied for its potential therapeutic effects in CCHS, a rare disorder characterized by impaired autonomic control of breathing. The active metabolite of desogestrel, ENG, has shown promise in restoring chemosensitivity in a murine model of CCHS by acting on serotonin neurons .

Serotonin Pathways and Respiratory Rhythm

In the context of CCHS research, ENG’s interaction with serotonin pathways has been observed to influence respiratory rhythm. This suggests a broader application in studying and potentially treating disorders related to respiratory rhythm and control .

Implementation Science in Contraceptive Practices

ENG’s extended use is also a subject of implementation science, where researchers explore clinician perspectives on offering the implant for up to five years. This involves understanding barriers and facilitators in clinical practice for the extended use of contraceptive implants .

作用机制

Target of Action

Etonogestrel is a synthetic progestogen, and hence is an agonist of the progesterone receptor . The primary targets of Etonogestrel are the progesterone and estrogen receptors . These receptors are found in target cells including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

Etonogestrel works by inhibiting fertility through impairing the release of the luteinizing hormone, which is one of the most important reproductive hormones for ovulation . It also increases the viscosity of the cervical mucus, hindering the passage of spermatozoa, and alters the lining in the uterus to prevent the implantation of fertilized eggs in the endometrium .

Biochemical Pathways

The primary biochemical pathway affected by Etonogestrel is the hypothalamic-pituitary-gonadal axis. By impairing the release of the luteinizing hormone, Etonogestrel disrupts the normal cycle of ovulation . This results in downstream effects such as increased cervical mucus viscosity and altered uterine lining, which further prevent fertilization and implantation .

Pharmacokinetics

When Etonogestrel is administered subdermally, it is absorbed rapidly into the bloodstream and presents a bioavailability of 82% . It is reported that the implant releases around 60 mcg per day in the first 3 months and then decreases steadily, reaching a concentration of 30 mcg at the end of year 2 . Etonogestrel is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 .

Result of Action

The molecular and cellular effects of Etonogestrel’s action primarily result in the prevention of pregnancy. By inhibiting the release of the luteinizing hormone, Etonogestrel prevents ovulation . Additionally, the increased viscosity of the cervical mucus and the altered uterine lining hinder sperm passage and prevent implantation of fertilized eggs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Etonogestrel. For instance, Etonogestrel implants have been observed to have a negative influence on sexual function, probably by blocking ovarian function and thus reducing the production of androgens and estrogens . This suggests that the effects of Etonogestrel depend on cell or molecular targets whose functional status is variable among individuals .

属性

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFUYQCUCGESZ-BPIQYHPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046782
Record name Etonogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etonogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

473.1ºC at 760 mmHg
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Insoluble, 7.37e-03 g/L
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etonogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs. From the target organs, they include the female reproductive tract, mammary gland, hypothalamus, and pituitary. Once bound, this drug changes the synthesis of different proteins which in order decreases the level of gonadotropin-releasing hormone and the luteinizing hormone.
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Etonogestrel

CAS RN

54048-10-1
Record name Etonogestrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54048-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etonogestrel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etonogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETONOGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etonogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-200ºC
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etonogestrel
Reactant of Route 2
Reactant of Route 2
Etonogestrel
Reactant of Route 3
Reactant of Route 3
Etonogestrel
Reactant of Route 4
Etonogestrel
Reactant of Route 5
Etonogestrel
Reactant of Route 6
Etonogestrel

Q & A

Q1: How does etonogestrel exert its contraceptive effect?

A1: Etonogestrel primarily acts by suppressing ovulation. [] It achieves this by binding to the progesterone receptor, mimicking the actions of natural progesterone. This binding leads to a cascade of downstream effects, including thickening of cervical mucus, which hinders sperm penetration, and altering the uterine lining, making it less receptive to implantation. [, , ]

Q2: Are there other mechanisms by which etonogestrel might provide contraception even at lower serum concentrations?

A2: Research suggests that even when etonogestrel levels fall below the traditional threshold for ovulation suppression (90 pg/mL), other mechanisms may contribute to its contraceptive effect. These may include the thickening of cervical mucus and changes in the uterine lining. []

Q3: Beyond contraception, what other therapeutic uses are being explored for etonogestrel?

A3: Research suggests that etonogestrel implants may be beneficial in managing conditions like adenomyosis and endometriosis. Studies have reported a reduction in symptoms like pelvic pain, dysmenorrhea, and heavy menstrual bleeding with etonogestrel use in these patient populations. [, , ]

Q4: How is etonogestrel metabolized in the body?

A4: Etonogestrel is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. [, , ] Genetic variations in these enzymes can significantly impact etonogestrel metabolism and, consequently, its effectiveness.

Q5: Can you elaborate on the role of CYP3A7*1C polymorphism in etonogestrel metabolism?

A5: The CYP3A7*1C variant leads to the expression of fetal CYP3A7 proteins in adults. This can alter steroid hormone metabolism, potentially leading to increased etonogestrel breakdown. Research indicates that women with this variant may have lower serum etonogestrel concentrations, with some falling below the threshold for reliable ovulation suppression. []

Q6: How does the use of efavirenz-based antiretroviral therapy (ART) impact etonogestrel concentrations?

A6: Efavirenz is a potent inducer of CYP3A4, the enzyme primarily responsible for etonogestrel metabolism. Consequently, co-administration of efavirenz significantly reduces etonogestrel concentrations, potentially compromising contraceptive efficacy. This reduction is more pronounced in women with specific CYP2B6 gene variants. [, ]

Q7: Does rilpivirine-based ART affect etonogestrel concentrations?

A7: Unlike efavirenz, rilpivirine does not significantly alter etonogestrel concentrations. Therefore, etonogestrel-containing contraceptive implants are considered a suitable contraceptive option for women on rilpivirine-based ART. []

Q8: What is the relationship between etonogestrel concentrations and bleeding patterns in implant users?

A8: Research has identified a complex relationship between etonogestrel levels and bleeding patterns. While many users experience irregular bleeding, studies surprisingly suggest that higher serum etonogestrel concentrations are associated with an increased likelihood of reporting abnormal bleeding and even receiving oral contraceptive pill prescriptions to manage these bleeding irregularities. []

Q9: Are there any differences in etonogestrel pharmacokinetics between breastfeeding and non-breastfeeding women?

A9: Studies suggest that breastfeeding does not significantly impact the pharmacokinetics of etonogestrel. Therefore, etonogestrel implants are considered a safe and effective contraceptive option for breastfeeding women. []

Q10: What is the significance of measuring serum etonogestrel levels in women using implants beyond the approved duration?

A10: Monitoring serum etonogestrel levels in women using the implant beyond the approved duration can provide valuable information about continued contraceptive efficacy. These measurements can help determine if etonogestrel levels remain above the threshold for ovulation suppression, offering reassurance about the implant's effectiveness. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。